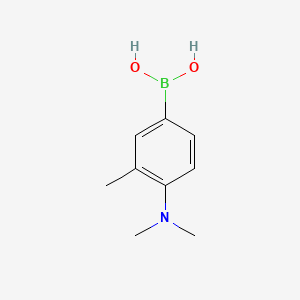

(4-(Dimethylamino)-3-methylphenyl)boronic acid

説明

(4-(Dimethylamino)-3-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H14BNO2 and its molecular weight is 179.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- The primary target of N,N,2-Trimethylaniline-4-boronic acid is likely to be enzymes or proteins involved in boron-mediated chemical reactions. Boronic acids are known to interact with specific proteins, such as serine hydrolases and proteases, due to their Lewis acidic properties .

- The oxidative addition step involves the formation of a Pd–C bond, where palladium becomes oxidized. Subsequently, transmetalation occurs, transferring the nucleophilic organic group (from boron) to palladium, leading to the desired carbon–carbon bond formation .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

(4-(Dimethylamino)-3-methylphenyl)boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Conversely, it can also activate certain enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression, as the compound can influence the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its laboratory use. The compound is generally stable under standard laboratory conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can be toxic, causing adverse effects such as cell death and tissue damage . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes . These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes . These interactions can have wide-ranging effects on cellular energy production and overall metabolic function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production . These localization patterns are critical for understanding the compound’s biochemical effects .

生物活性

(4-(Dimethylamino)-3-methylphenyl)boronic acid, a member of the boronic acid family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a boronic acid moiety. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14BNO2

- CAS Number : 919496-59-6

The presence of the boronic acid group allows this compound to interact with various biological targets, particularly in the context of enzyme inhibition and cellular processes.

Biological Activities

-

Enzyme Inhibition

- Boronic acids are known for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with serine residues in the active sites. Studies have indicated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell metabolism and proliferation .

- Anticancer Potential

- Interaction with Sugars

The mechanism by which this compound exerts its biological effects primarily involves:

- Formation of Boronate Esters : The compound can form boronate esters with diols present in sugars or other biomolecules, leading to altered biological functions.

- Inhibition of Glycolysis : By targeting key enzymes in glycolytic pathways, it can reduce lactate production in cancer cells, thereby inhibiting their growth .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results demonstrated significant inhibition of cell viability at low micromolar concentrations, indicating its potential as an anticancer agent .

Case Study: Enzyme Targeting

Another investigation focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism. The findings revealed that the compound effectively reduced LDH activity, leading to decreased lactate production and subsequent growth inhibition in pancreatic cancer cells .

科学的研究の応用

Structural Characteristics and Synthesis

DMMPBA has the molecular formula C₉H₁₄BNO₂ and a molecular weight of approximately 179.02 g/mol. Its structure features a boronic acid group attached to a phenyl ring containing both dimethylamino and methyl substituents. The presence of the boronic acid moiety allows it to participate in various chemical reactions, particularly coupling reactions essential for synthesizing complex organic molecules.

Synthesis Methods:

- DMMPBA can be synthesized through several methods, including:

- Borylation of Aryl Halides: Utilizing palladium-catalyzed reactions to introduce the boronic acid group.

- Direct Boronation: Employing boron reagents in the presence of suitable solvents and catalysts.

Applications in Organic Synthesis

DMMPBA is primarily utilized as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction is crucial for forming biaryl compounds, which are important in pharmaceuticals and materials science.

Key Features:

- Mild Reaction Conditions: The Suzuki-Miyaura reaction using DMMPBA operates under mild conditions, making it suitable for sensitive substrates.

- Versatility: It can couple with various organohalides, allowing for the synthesis of diverse products with different functional groups.

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used to create complex drug molecules through coupling reactions. |

| Material Science | Employed in synthesizing organic materials with specific electronic properties. |

Medicinal Chemistry Applications

Research indicates that DMMPBA derivatives may serve as potential inhibitors for enzymes involved in diseases such as cancer and tuberculosis. The ability of boronic acids to form reversible covalent bonds with biomolecules enhances their utility in targeted drug delivery systems.

Case Studies:

- Anticancer Activity: DMMPBA derivatives have been studied for their ability to inhibit specific cancer-related enzymes, showcasing promising results in vitro.

- Antitubercular Activity: In a study involving the synthesis of new compounds based on DMMPBA, several derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating potential for developing new anti-TB drugs .

Biological Interactions

DMMPBA has been shown to interact with various biomolecules, modulating enzyme activities through reversible covalent bonding. This characteristic is critical for understanding its mechanisms of action and therapeutic potential.

Binding Studies:

- Interaction studies have revealed that DMMPBA can effectively bind to target proteins, influencing their activity and stability .

Future Directions and Research Opportunities

The ongoing research into DMMPBA's applications suggests several future directions:

- Development of Novel Therapeutics: Continued exploration of DMMPBA derivatives could lead to new drug candidates targeting specific diseases.

- Advanced Material Development: Investigating its use in creating optoelectronic materials and organic catalysts could expand its application scope beyond pharmaceuticals.

特性

IUPAC Name |

[4-(dimethylamino)-3-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWIPDGKOJNTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629633 | |

| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919496-59-6 | |

| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。